molecular formula C13H12N2O B10793107 6-Hydroxy-5,7-dimethyl-beta-carboline

6-Hydroxy-5,7-dimethyl-beta-carboline

Cat. No.: B10793107
M. Wt: 212.25 g/mol
InChI Key: RRUTVQQPPTZUTL-UHFFFAOYSA-N
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Description

6-Hydroxy-5,7-dimethyl-beta-carboline is a member of the beta-carboline family, which is a class of heterocyclic compounds known for their diverse biological activities. These compounds are characterized by a tricyclic structure that includes a pyridine ring fused to an indole framework. Beta-carbolines are found in various natural sources, including plants, marine organisms, and mammals, and have been studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-carbolines, including 6-Hydroxy-5,7-dimethyl-beta-carboline, often involves the Pictet-Spengler reaction, which is a condensation reaction between a tryptamine and an aldehyde or ketone. Another common method is the Bischler-Napieralski reaction, which involves the cyclization of a beta-phenylethylamine derivative .

Industrial Production Methods: Industrial production of beta-carbolines typically employs metal-catalyzed reactions. For example, palladium-catalyzed direct dehydrogenative annulation of internal alkynes and tert-butylimines of N-substituted indole carboxaldehydes can be used to produce beta-carboline derivatives. This method utilizes elemental oxygen for C-H bond activation .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-5,7-dimethyl-beta-carboline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dihydro-beta-carbolines .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential neuroprotective and neurotoxic effects.

    Medicine: It shows promise as a therapeutic agent for conditions such as Parkinson’s disease and cancer.

    Industry: It can be used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5,7-dimethyl-beta-carboline involves its interaction with various molecular targets and pathways. It can inhibit mitochondrial complex I, leading to increased production of reactive oxygen species (ROS) and induction of cell apoptosis. This compound can also interact with neurotransmitter systems, affecting brain function and behavior .

Comparison with Similar Compounds

    Harmane: Another beta-carboline with neuroactive properties.

    Harmine: Known for its psychoactive effects and potential therapeutic applications.

    Norharman: A beta-carboline with neurotoxic effects.

Uniqueness: 6-Hydroxy-5,7-dimethyl-beta-carboline is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can influence its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic development .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

5,7-dimethyl-9H-pyrido[3,4-b]indol-6-ol

InChI

InChI=1S/C13H12N2O/c1-7-5-10-12(8(2)13(7)16)9-3-4-14-6-11(9)15-10/h3-6,15-16H,1-2H3

InChI Key

RRUTVQQPPTZUTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)C)C3=C(N2)C=NC=C3

Origin of Product

United States

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